6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1555898-34-4 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-4-10-8(9)3-7(6)12(2)11-5/h3-4H,1-2H3 |
InChI Key |
IAWRLBYCYRPWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC(=NC=C12)Cl)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 1,3 Dimethyl 1h Pyrazolo 4,3 C Pyridine
Retrosynthetic Analysis of the 1H-Pyrazolo[4,3-c]pyridine Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 1H-pyrazolo[4,3-c]pyridine core, two primary disconnection strategies are considered, which mirror the main forward-synthetic approaches. mdpi.com
Strategy A: Pyridine (B92270) Ring Disconnection: This approach involves the disconnection of the pyridine ring, leading back to a functionalized pyrazole (B372694) precursor. The key step in the forward direction would be the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrazole. This is a common strategy for building various pyrazolopyridine isomers. nih.gov For the target molecule, this would necessitate a pyrazole intermediate containing the N1-methyl and C3-methyl groups and functional groups at positions 4 and 5 that can participate in pyridine ring formation.
Strategy B: Pyrazole Ring Disconnection: Alternatively, the pyrazole ring can be disconnected. This leads to a substituted pyridine precursor. The corresponding forward synthesis would involve building the pyrazole ring onto a functionalized pyridine scaffold. beilstein-journals.orgnih.gov This strategy requires a pyridine intermediate that already possesses the chloro-substituent at the correct position (what will become C6 of the final product) and has suitable functional groups at adjacent positions (C3 and C4) to allow for condensation with a hydrazine (B178648) derivative to form the pyrazole ring.
These two approaches form the basis for the established synthetic routes discussed in the following section.
Established Synthetic Routes to Pyrazolo[4,3-c]pyridine Scaffolds and their Adaptation for 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine
Established routes for pyrazolopyridine synthesis can be broadly categorized by which ring is formed last. These general methods can be adapted for the specific synthesis of this compound by selecting appropriately substituted precursors.
The formation of the bicyclic system is achieved through a key cyclization step. The specific strategy depends on the chosen synthetic direction.
Pyridine Ring Annulation (from a Pyrazole Precursor): A versatile method involves the construction of the pyridine ring from a 4,5-disubstituted pyrazole. A notable example is the Sonogashira cross-coupling of a 5-chloro-1H-pyrazole-4-carbaldehyde with a terminal alkyne. beilstein-journals.orgresearchgate.net The resulting 5-alkynyl-1H-pyrazole-4-carbaldehyde can then undergo a cyclization reaction in the presence of an amine, such as tert-butylamine, often under microwave irradiation, to yield the pyrazolo[4,3-c]pyridine core. beilstein-journals.orgunivie.ac.at Another approach is the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2H-pyrazolo[4,3-c]pyridines, which can be further functionalized. nih.gov
Pyrazole Ring Annulation (from a Pyridine Precursor): This approach starts with a functionalized pyridine. For instance, the cyclization of tosylhydrazones derived from 3-acylpyridine N-oxides can produce a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regioselectivity of this cyclization can be influenced by the choice of electrophile and solvent, offering a degree of control over the formation of the desired [4,3-c] isomer. nih.gov
Below is a table summarizing various cyclization strategies.
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Product |
| Sonogashira Coupling / Aminative Cyclization | 5-Chloro-1H-pyrazole-4-carbaldehyde | Terminal alkyne, Pd catalyst, Amine (e.g., t-BuNH₂) | 6-Substituted 1H-Pyrazolo[4,3-c]pyridine |
| Electrophilic Cyclization | 4-(Azidomethyl)-3-(alkynyl)-1H-pyrazole | Iodine (I₂), Base (e.g., K₃PO₄) | 7-Iodo-2H-Pyrazolo[4,3-c]pyridine |
| Hydrazone Cyclization | 3-Acylpyridine N-oxide Tosylhydrazone | Electrophilic additive, Amine base | 1H-Pyrazolo[4,3-c]pyridine (often with regioisomer) |
| Intramolecular Nitrile Oxide Cycloaddition | 3-(Allyloxy)-1H-pyrazole-4-carbaldehyde Oxime | Oxidation (to generate nitrile oxide) | Fused Pyrazolo[4',3':5,6]pyrano[4,3-c] beilstein-journals.orgmdpi.comoxazole |
The specific substitution pattern of this compound requires careful control of regiochemistry. This is typically achieved by incorporating the substituents into the precursor molecules before the final ring-forming cyclization.
Methyl Groups: The N1-methyl group is introduced by using a substituted hydrazine, namely methylhydrazine, during the formation of the pyrazole ring. The C3-methyl group is incorporated by starting with a precursor that already contains this methyl group, for example, a β-ketoester like ethyl acetoacetate (B1235776) in a pyrazole synthesis.
Chloro Group: The C6-chloro substituent is most commonly introduced by starting with a pyridine derivative that is already chlorinated at the appropriate position. Alternatively, a functional group that can be readily converted to a chloro group (e.g., a hydroxyl group) can be incorporated into the pyridine or pyrazole precursor. While direct, late-stage C-H halogenation of heterocyclic systems is a known strategy, achieving high regioselectivity on an unsubstituted pyrazolopyridine core can be challenging. nih.gov However, methods for regioselective halogenation of related systems like pyrazolo[1,5-a]pyrimidines using hypervalent iodine reagents have been developed and demonstrate the potential for such approaches. nih.gov Ring-opening chlorination reactions of pyrazolopyridines using agents like N-chlorosuccinimide (NCS) have also been reported, offering an alternative route to functionalized chlorinated scaffolds. nih.gov
Novel Synthetic Approaches and Route Optimization for this compound
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. This has led to the development of one-pot and multicomponent reactions for the synthesis of complex heterocyclic systems like pyrazolopyridines.
One-pot and multicomponent reactions (MCRs) combine several reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.gov
Several MCRs have been developed for the synthesis of pyrazolopyridine isomers. For the pyrazolo[4,3-c]pyridine scaffold, a one-pot multicomponent procedure has been reported that combines a Sonogashira-type cross-coupling with the subsequent pyridine ring-forming cyclization. researchgate.netunivie.ac.at This approach, often facilitated by microwave heating, provides rapid access to substituted pyrazolo[4,3-c]pyridines from simple starting materials. researchgate.net While not specifically detailed for the 6-chloro-1,3-dimethyl derivative, this methodology is adaptable. For instance, reacting a hypothetical 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an alkyne and an amine in a one-pot fashion could directly yield a C6-substituted analogue.
The table below compares a sequential synthesis with a one-pot approach for a related pyrazolo[4,3-c]pyridine system. beilstein-journals.org
| Feature | Sequential Synthesis | One-Pot Multicomponent Reaction |
| Number of Operations | 2 (Coupling, then Cyclization) | 1 |
| Intermediate Isolation | Yes | No |
| Overall Yield | Moderate (e.g., 43-59%) beilstein-journals.org | Generally higher and more efficient beilstein-journals.org |
| Reaction Time | Longer | Shorter (often microwave-assisted) |
| Efficiency | Lower | Higher |
Catalysis is crucial for enabling efficient and selective synthesis of pyrazolopyridine scaffolds.
Catalyst Development: Various catalysts have been employed.
Transition Metal Catalysts: Palladium complexes are essential for the Sonogashira cross-coupling step, a key reaction in building the pyridine ring onto a pyrazole core. univie.ac.at Copper(II) acetylacetonate (B107027) has been used as a catalyst for [3+3] cycloadditions to form pyrazolo[3,4-b]pyridines. acs.org
Lewis Acid Catalysts: Zirconium(IV) chloride (ZrCl₄) has been identified as an effective, low-toxicity Lewis acid catalyst for the condensation reaction between 5-aminopyrazoles and α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com
Solid Acid Catalysts: Sustainable catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) have been shown to be effective in synthesizing pyrazolo[3,4-b]pyridine derivatives, offering advantages like low cost, stability, and recyclability. rsc.org
Mechanistic Insights: Understanding the reaction mechanism is key to optimizing conditions and improving yields and selectivity. For the formation of pyrazoles via metal-mediated N-N coupling, mechanistic studies have elucidated the role of oxidation states and ligand coordination in the critical bond-forming step. rsc.orgnih.govrsc.org In the synthesis of pyrazolo[4,3-c]pyridines from 3-acylpyridine N-oxide tosylhydrazones, the reaction proceeds through activation of the N-oxide, followed by an intramolecular nucleophilic attack of the hydrazone nitrogen onto the C2 or C6 position of the pyridine ring, with the regiochemical outcome depending on the reaction conditions. nih.gov For MCRs, the proposed mechanism often involves a cascade of reactions, such as an initial Knoevenagel or Michael reaction, followed by intramolecular condensation and subsequent aromatization to form the final fused heterocyclic product. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
There is no available literature describing the application of green chemistry principles to the synthesis of this compound. While general green chemistry approaches exist for the synthesis of related heterocyclic structures like pyrimidines and pyrazoles—such as using water as a solvent, employing microwave-assisted synthesis, or using catalytic reagents to minimize waste—no studies have specifically applied or evaluated these methods for the target compound. rasayanjournal.co.innih.govresearchgate.net
Analytical Characterization for Structural Elucidation of Synthetic Products
No experimental data on the analytical characterization of this compound has been published. The structural elucidation and purity assessment would rely on standard analytical techniques, but specific data (e.g., spectra, chromatograms) for this compound are not available.
Spectroscopic Methods for Structural Elucidation of this compound and Intermediates
Published spectroscopic data (NMR, MS, IR, X-ray crystallography) for this compound could not be located. While databases provide predicted mass spectrometry data based on its chemical structure, no experimentally verified spectra are available to confirm its identity. uni.lu
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 182.04796 |
| [M+Na]⁺ | 204.02990 |
| [M+K]⁺ | 220.00384 |
| [M-H]⁻ | 180.03340 |
| Table generated from predicted data available in public chemical databases. uni.lu |
Chromatographic Techniques for Purity Assessment of Synthesized this compound
There are no published methods detailing the use of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment of this compound. While these techniques are standard for purity determination, specific conditions like column type, mobile phase, flow rate, and retention time have not been established for this compound.
Chemical Transformations and Derivatization of 6 Chloro 1,3 Dimethyl 1h Pyrazolo 4,3 C Pyridine
Reactivity of the Chloro Substituent in 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine
The chlorine atom at the 6-position is the most reactive site for substitution, serving as a versatile handle for introducing a wide array of functional groups. Its reactivity is primarily governed by two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). youtube.com In the this compound scaffold, the electron-withdrawing effect of the pyridine nitrogen atom activates the ring towards nucleophilic attack. The chloro group at position 6 is located para to the ring nitrogen, a position that is electronically activated for substitution. youtube.com This allows the chlorine to be displaced by a variety of nucleophiles under relatively mild conditions. youtube.com
The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the chloride leaving group. youtube.com This reaction is widely used to install amine, ether, and thioether functionalities, creating diverse libraries of compounds from a single chloro-precursor. mdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amines | Aniline, Benzylamine | 6-Amino derivatives |
| Secondary Amines | Morpholine, Piperidine | 6-Amino derivatives |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 6-Alkoxy derivatives |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The chloro substituent in this compound is an excellent substrate for these transformations, enabling the synthesis of complex molecular architectures. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-heterocycle with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is a robust and widely used method for forming C(sp²)–C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position. researchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. mdpi.com
Sonogashira Coupling: The Sonogashira reaction couples the chloro-scaffold with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for constructing C(sp²)–C(sp) bonds, providing access to a range of alkynyl-substituted pyrazolopyridines. soton.ac.uk These products can serve as intermediates for further transformations. acs.orgmdpi.com
Buchwald-Hartwig Amination: This powerful C–N bond-forming reaction couples the chloro-compound with a wide variety of primary and secondary amines. organic-chemistry.org It offers a broader substrate scope and often milder conditions compared to traditional SNAr reactions. nih.govbeilstein-journals.org The reaction is catalyzed by a palladium source and a suitable phosphine (B1218219) ligand, with common choices including X-Phos and RuPhos. researchgate.netresearchgate.net
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | 6-Phenyl-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 6-(Phenylethynyl)-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | N-Phenyl-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-6-amine |
Functionalization of the Pyrazole (B372694) and Pyridine Rings
While the chloro substituent is the primary site of reactivity, the aromatic rings of the pyrazolopyridine core can also be functionalized, although these reactions are generally more challenging.
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the strongly acidic conditions often required for EAS (e.g., nitration with H₂SO₄/HNO₃) lead to the protonation of the pyridine nitrogen, which drastically increases this deactivating effect. youtube.com Consequently, EAS reactions on pyridine, when they do occur, require harsh conditions and typically yield the meta-substituted product. rsc.org
For this compound, electrophilic attack on the pyridine ring is expected to be unfavorable. The fused pyrazole ring, being a five-membered heterocycle, is generally more susceptible to electrophilic substitution than pyridine. mdpi.com Therefore, reactions like nitration or halogenation would likely occur on the pyrazole ring, if at all, before substitution on the deactivated pyridine ring.
The pyridine nitrogen atom can be selectively oxidized to form the corresponding N-oxide derivative using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the heterocyclic system. It can increase the reactivity of the ring towards both nucleophilic and electrophilic substitution. researchgate.net For instance, N-oxidation can facilitate electrophilic substitution at the 4-position (para to the N-oxide), a position that is otherwise highly deactivated in the parent pyridine. rsc.org
Reduction of the pyridine ring system can also be achieved. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can reduce the pyridine ring to the corresponding tetrahydropyrazolopyridine (piperidine) derivative. This transformation converts the flat, aromatic scaffold into a three-dimensional saturated structure, which is a common strategy in drug design to explore new chemical space.
Design and Synthesis of Analogues and Derivatives for Targeted Research
The chemical transformations described above are instrumental in the rational design and synthesis of analogues of this compound for specific research applications. By systematically modifying the scaffold at the 6-position and on the rings, chemists can generate libraries of compounds to probe biological targets and establish structure-activity relationships (SAR). mdpi.com
For example, the pyrazolopyridine core is a known "privileged scaffold" in medicinal chemistry, appearing in molecules targeting kinases, G-protein coupled receptors, and other enzyme classes. semanticscholar.org Using the chloro-precursor, diverse functional groups can be introduced via SNAr and cross-coupling reactions. researchgate.net Attaching different aryl groups via Suzuki coupling or various amines via Buchwald-Hartwig amination allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. mdpi.comacs.org
Table 3: Examples of Synthesized Analogues for Targeted Research
| Starting Material | Reaction Type | Reagent | Resulting Derivative Class | Potential Research Area |
|---|---|---|---|---|
| This compound | Buchwald-Hartwig | 4-Aminobenzenesulfonamide | Pyrazolopyridine Sulfonamides | Enzyme Inhibition (e.g., Carbonic Anhydrase) mdpi.com |
| This compound | Suzuki Coupling | 4-Pyridylboronic acid | 6-(Pyridin-4-yl)pyrazolopyridines | Kinase Inhibition |
Positional Isomers and Stereoisomers of this compound
The arrangement of the fused pyrazole and pyridine rings, along with the substitution pattern, gives rise to several positional isomers of this compound. Each isomer possesses a unique electronic distribution and steric environment, which can significantly influence its chemical reactivity and biological properties.
Positional Isomers:
The core pyrazolopyridine structure can exist in several isomeric forms depending on the nitrogen atom's position in the pyridine ring and the fusion of the two rings. For the dimethyl-substituted chloro-pyrazolopyridine, notable positional isomers include:
Pyrazolo[3,4-b]pyridines: In this arrangement, the pyrazole ring is fused to the 'b' face of the pyridine ring. An example is 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine. The synthesis of such scaffolds has been explored, for instance, through the Vilsmeier-Haack reaction of acetamidopyrazoles, which can yield chloro-substituted pyrazolo[3,4-b]pyridine-5-carbaldehydes.
Pyrazolo[1,5-a]pyridines: This isomeric scaffold features a bridgehead nitrogen atom.
Pyrazolo[4,3-b]pyridines: Efficient synthetic methods for this scaffold have been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.
The specific placement of the chloro and dimethyl groups further diversifies the isomeric landscape. The reactivity of the chloro group, for instance, is highly dependent on its position relative to the nitrogen atoms in the pyridine ring, which influences its susceptibility to nucleophilic aromatic substitution and cross-coupling reactions.
Stereoisomers:
For the parent compound, this compound, there are no stereocenters, and therefore, it does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule is achiral. Stereoisomerism could be introduced through derivatization, for example, by adding a substituent with a chiral center to the core scaffold.
| Compound Name | CAS Number | Core Scaffold |
|---|---|---|
| This compound | Not available | Pyrazolo[4,3-c]pyridine |
| 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Not available | Pyrazolo[3,4-b]pyridine |
| 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | Not available | Pyrazolo[3,4-b]pyridine |
Scaffold Decoration Strategies for Expanding Chemical Space around this compound
Scaffold decoration involves the strategic introduction of various functional groups onto the core structure of this compound. The primary sites for such modifications are the reactive 6-chloro position and the available carbon and nitrogen atoms of the bicyclic system. These strategies are instrumental in creating libraries of analogues for biological screening.
Functionalization via Cross-Coupling Reactions:
The chloro group at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position, significantly expanding the chemical diversity.
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of C-N bonds. By reacting the chloro-substituted scaffold with various primary or secondary amines, a diverse library of 6-amino-substituted pyrazolopyridine derivatives can be synthesized.
Negishi Coupling: This involves the reaction of the chloro-scaffold with an organozinc reagent, providing another avenue for C-C bond formation.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, makes the 6-position susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as:
Amines: Reaction with ammonia (B1221849) or primary/secondary amines can yield 6-amino derivatives.
Alkoxides and Thiolates: Introduction of alkoxy or thioether moieties can be achieved by reacting with the corresponding alkoxides or thiolates.
Azides: The introduction of an azide (B81097) group can serve as a precursor for further functionalization, for example, through click chemistry or reduction to an amine.
Modification of the Pyrazole Ring:
While the pyridine ring offers the most straightforward handle for derivatization via the chloro group, the pyrazole ring also presents opportunities for modification.
N-Alkylation/Arylation: The nitrogen atom at the 1-position is already methylated. However, in related pyrazolo[4,3-c]pyridine systems, selective N-alkylation at either N1 or N2 has been demonstrated and is influenced by the protecting groups and reaction conditions.
C-H Functionalization: Direct C-H activation and functionalization at other positions of the pyrazolopyridine core, although more challenging, represent an advanced strategy for scaffold decoration. For instance, selective metalation at other positions on the ring system, followed by quenching with an electrophile, could introduce new substituents.
The combination of these strategies allows for a systematic and comprehensive exploration of the chemical space around the this compound scaffold, facilitating the development of new chemical entities with tailored properties.
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-substituted-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-6-amine |
| Nucleophilic Aromatic Substitution | Sodium methoxide | 6-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine |
Biological and Pharmacological Investigations of 6 Chloro 1,3 Dimethyl 1h Pyrazolo 4,3 C Pyridine and Its Derivatives
In Vitro Biological Activity Profiling of 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine
While specific biological activity profiling for this compound is not extensively documented in publicly available literature, research on analogous pyrazolo[4,3-c]pyridine derivatives provides insights into the potential therapeutic applications of this chemical class.
Receptor Binding Assays and Ligand Selectivity Studies
Currently, there is a lack of specific data from receptor binding assays for this compound. Research on the broader class of pyrazolopyridines suggests that these scaffolds can be designed to interact with a variety of receptors. However, without specific experimental data for the title compound, its receptor binding profile and ligand selectivity remain undetermined.
Enzyme Inhibition Studies (e.g., kinases)
Derivatives of the pyrazolopyridine scaffold have been investigated as inhibitors of various enzymes, particularly kinases and carbonic anhydrases.
Kinase Inhibition: The pyrazolopyridine core is a recognized scaffold in the design of kinase inhibitors. For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov In a related scaffold, 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives have been optimized as novel inhibitors of Extracellular signal-Regulated Kinase (ERK). nih.gov These studies highlight the potential of the pyrazolopyridine framework to interact with the ATP-binding site of kinases, a common mechanism of action for this class of inhibitors. The specific kinase inhibitory activity of this compound has not been reported.
Carbonic Anhydrase Inhibition: A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. mdpi.com These enzymes play a crucial role in various physiological processes. The study revealed that these compounds exhibited varying levels of inhibition against hCA I, II, IX, and XII. mdpi.com
Interactive Data Table: Inhibition of human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 1a | 8010 | 9850 | 11.2 | 41.2 |
| 1b | 680 | 85.3 | 25.8 | 33.6 |
| 1f | 58.8 | 12.1 | 6.9 | 10.8 |
| 1g | 66.8 | 27.8 | 8.5 | 15.3 |
| 1k | 88.3 | 15.3 | 9.8 | 22.4 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. The compound numbering is as per the source publication. mdpi.com
Cellular Assays (e.g., proliferation, apoptosis, signaling pathways)
The anticancer potential of pyrazolopyridine derivatives has been explored through various cellular assays. For example, novel pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to exhibit anticancer activity against a panel of human tumor cell lines, including MDA-MB-231 (breast), HeLa (cervical), MCF-7 (breast), HepG2 (liver), CNE2 (nasopharyngeal), and HCT116 (colon). One of the lead compounds from this series demonstrated the ability to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
In another study, certain 1,5-diphenyl-6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were found to inhibit the proliferation of RKO colon cancer cells. nih.gov These compounds were shown to induce apoptosis, confirmed by TUNEL and annexin (B1180172) V-FITC assays. nih.gov Mechanistic studies revealed that the apoptotic effect was associated with an increase in the levels of p53 and p21, and alterations in the expression of Bcl-2 family proteins, ultimately leading to the activation of caspases. nih.gov While these findings are for different pyrazolopyridine isomers, they suggest that the broader pyrazolopyridine scaffold can be a template for the development of potent anticancer agents that modulate key cellular processes like proliferation and apoptosis.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Impact of Substituent Variations on Biological Activity
Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]pyridine derivatives have provided valuable insights into the influence of different substituents on their biological activity.
In the context of carbonic anhydrase inhibition, the nature of the linker between the pyrazolo[4,3-c]pyridine core and a benzenesulfonamide (B165840) moiety was found to be critical. For instance, an N-methylpropionamide linker was favorable for hCA I inhibitory activity. mdpi.com Conversely, a direct connection or a simple ethylene (B1197577) linker was detrimental to the activity against this isoform. mdpi.com The presence of a 3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] nih.govmdpi.comoxazocine ring was beneficial for activity against the hCA II isoform. mdpi.com
For pyrazolo[3,4-b]pyridine derivatives targeting FGFR, the presence of chloro groups on a terminal phenyl ring was found to be indispensable for activity and selectivity over other kinases like VEGFR2. nih.gov Furthermore, methylation of the N-1 position of the pyrazolo[3,4-b]pyridine core led to a complete loss of activity, indicating the importance of this position for hydrogen bonding within the kinase active site. nih.gov
Pharmacophore Elucidation for the this compound Scaffold
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the broader class of pyrazolopyridine derivatives, pharmacophore models have been developed to guide the design of new inhibitors.
In a study on N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as casein kinase 1 (CK1) inhibitors, a common-feature pharmacophore hypothesis was generated. This model was instrumental in identifying new lead compounds with potent inhibitory activity. researchgate.net While this study was not on the pyrazolo[4,3-c]pyridine scaffold, it demonstrates the utility of pharmacophore modeling for this class of compounds. The key features of a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement to facilitate optimal interaction with the biological target.
Preclinical In Vivo Efficacy Studies (Excluding Human Data)
No specific preclinical in vivo efficacy studies for this compound have been identified in the public domain.
Animal Models for Disease States Relevant to Compound Activity
Information regarding the use of specific animal models to test the efficacy of this compound is not available. The selection of relevant disease models would be contingent on initial in vitro screening data, which is also not publicly documented.
Efficacy Assessment in Preclinical Model Systems
There is no published data assessing the efficacy of this compound in any preclinical animal models.
Mechanism of Action Elucidation for this compound
The mechanism of action for this compound has not been elucidated in the available scientific literature.
Target Identification and Validation
Specific biological targets for this compound have not been identified or validated.
Downstream Signaling Pathway Analysis
Without identified biological targets, no analysis of downstream signaling pathways affected by this compound has been reported.
Molecular Interaction Studies with Biological Targets
There are no molecular interaction studies, such as binding assays or structural biology analyses, available for this compound with any biological targets.
Computational and Theoretical Studies on 6 Chloro 1,3 Dimethyl 1h Pyrazolo 4,3 C Pyridine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.
Studies on pyrazolopyridine derivatives have shown their potential to bind to various protein targets. For instance, docking studies of pyrazolo[3,4-b]pyridine-pyrimidone hybrids have demonstrated strong binding interactions with key enzymes in Mycobacterium tuberculosis, such as DprE1 and Mtb-DHFR. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been docked into the ATP-binding site of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), revealing key interactions. rsc.org A common finding in these studies is the formation of hydrogen bonds between the pyrazolopyridine core and key amino acid residues in the active site of the target protein, such as Met793 in EGFR-TK. rsc.org Hydrophobic interactions also play a crucial role in stabilizing the ligand-protein complex. rsc.org
In a study on pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein-protein interaction, molecular docking was used to guide the optimization of lead compounds. The docking results, corroborated by X-ray crystallography, showed that the pyrazolopyridine scaffold fits into a specific pocket of the PEX14 protein, with substituents making key contacts with surrounding residues. acs.orgnih.gov These analyses are crucial for understanding the molecular basis of inhibition and for designing more potent derivatives.
Table 1: Example of Protein-Ligand Interactions for a Pyrazolopyridine Derivative
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Pyrazole (B372694) NH | MET793 | 2.1 |
| Hydrogen Bond | Pyridine (B92270) N | LYS745 | 2.5 |
| Pi-Pi Stacking | Pyridine Ring | PHE856 | 3.8 |
| Hydrophobic | Methyl Group | LEU718 | 4.2 |
Note: This table is a representative example based on typical interactions found in studies of pyrazolopyridine derivatives and may not represent the specific interactions of 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
For pyrazolopyridine derivatives, QSAR studies have helped to identify the key structural features that determine their biological activity. nih.govacs.org For example, in a series of novel pyrazolopyridine derivatives designed as inhibitors of enterovirus replication, variations at four positions (N1, C6, C4, and a linker unit) were explored to build a comprehensive SAR. nih.govacs.org It was found that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were associated with high selectivity indices. nih.gov The nature of the N-aryl group at the C4 position was also found to be critical for potent antiviral activity. nih.govacs.org
Similarly, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor have identified key substitutions that enhance activity. nih.gov These studies provide a framework for designing new derivatives of this compound with improved therapeutic properties. The general findings suggest that the nature and position of substituents on the pyrazolopyridine core significantly influence the antiproliferative activity. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide insights into a molecule's geometry, electronic properties, and reactivity.
DFT calculations have been employed to study the properties of various pyrazolopyridine derivatives. nih.govresearchgate.net These studies typically involve optimizing the molecular geometry and calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net
For pyrazolopyridine compounds, DFT studies have shown that the electron density in the HOMO is often located on the pyrazole ring, while the LUMO density is distributed over the pyridine ring. nih.gov This suggests that the pyrazole ring is the likely site for electrophilic attack, while the pyridine ring is more susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. nih.govresearchgate.net These theoretical calculations are valuable for understanding the intrinsic properties of this compound and for predicting its reactivity in biological systems.
Table 2: Calculated Electronic Properties of a Representative Pyrazolopyridine Derivative using DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.8662 |
| LUMO Energy | -0.8346 |
| HOMO-LUMO Gap | 6.0316 |
| Ionization Potential | 6.8662 |
| Electron Affinity | 0.8346 |
| Electronegativity | 3.8504 |
| Chemical Hardness | 3.0158 |
| Chemical Softness | 0.3316 |
Note: These values are illustrative and based on DFT calculations for related heterocyclic compounds. researchgate.netnih.gov The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations to Investigate Binding Conformations and Stability
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes and stability of a ligand-protein complex.
For pyrazolopyridine derivatives, MD simulations have been used to confirm the stability of the binding modes predicted by molecular docking. nih.govchemrxiv.org In a study of pyrazolo[3,4-b]pyridine-pyrimidone derivatives as potential anti-tubercular agents, MD simulations confirmed the binding stability of the compounds to their target enzymes. nih.gov The simulations showed that the key hydrogen bonds and hydrophobic interactions observed in the docked poses were maintained throughout the simulation, indicating a stable complex. nih.gov
MD simulations were also crucial in the optimization of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, helping to understand the dynamic behavior of the ligand in the binding pocket. nih.gov These simulations provide a more realistic picture of the ligand-protein interaction than static docking poses and are essential for validating potential drug candidates.
In Silico Prediction of Potential Biological Targets for this compound
In silico target prediction methods use computational approaches to identify potential biological targets of a small molecule. These methods can be based on ligand similarity, machine learning models, or reverse docking.
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Indeed, pyrazolopyridine derivatives have been investigated for a wide range of biological activities, including as antitumor, anti-inflammatory, and nervous system agents. nih.gov They have been shown to inhibit various enzymes, such as kinases (e.g., EGFR, c-Met), phosphodiesterases (PDE4), and are also known to modulate receptors like the GABA-A receptor. nih.govrsc.orgwikipedia.org
Given the diverse activities of this chemical class, in silico target prediction for this compound could suggest a range of potential protein targets. Virtual screening of the compound against a library of protein structures could identify potential binding partners. nih.gov For example, based on the known activities of related compounds, potential targets could include various protein kinases, which are often implicated in cancer. mdpi.comresearchgate.net Further experimental validation would be required to confirm any predicted targets.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-bromo-1-(4-fluorophenyl)ethan-1-one |
| 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one |
| 3-(2-bromoacetyl)-2H-chromen-2-one |
| 3-chloroacetylacetone |
| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine |
| 3-oxo-N-phenylbutanethioamide |
| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |
| Alpidem |
| Cartazolate |
| Chlormethiazole |
| Etazolate |
| Ethomidate |
| Ethyl 3-(phenylamino)-3-thioxopropanoate |
| Loreclezole |
Potential Applications and Future Research Directions for 6 Chloro 1,3 Dimethyl 1h Pyrazolo 4,3 C Pyridine
Conceptual Therapeutic Potential of 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine (Based on Preclinical Findings)
While direct preclinical studies on this compound are limited, the broader family of pyrazolo[4,3-c]pyridines has shown promising activity in several therapeutic areas. These findings provide a basis for the conceptual therapeutic potential of the target compound.
Anticancer Activity: Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been synthesized and evaluated for their antitumor activities. For instance, certain pyrazolo[4,3-c]pyridine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular pathways, such as the PI3K/AKT and MARK/ERK signaling pathways, which are often dysregulated in cancer. nih.gov The substitution pattern on the pyrazolo[4,3-c]pyridine core plays a crucial role in determining the potency and selectivity of these compounds.
Table 1: Anticancer Activity of Selected Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine derivative 1 | MCF-7 (Breast Cancer) | 1.937 | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative 1 | HepG2 (Liver Cancer) | 3.695 | nih.gov |
| Pyrazolo[4,3-c]pyridine derivative 2 | HCT-116 (Colon Cancer) | 2.914 | nih.gov |
Antiparasitic Activity: A noteworthy application of the pyrazolo[4,3-c]pyridine scaffold is in the development of agents against trypanosomal infections. Researchers have identified pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for African sleeping sickness and Chagas disease, respectively. acs.org This PPI is crucial for the import of proteins into glycosomes, organelles essential for the parasites' metabolism. acs.org Inhibition of this interaction leads to parasite death, highlighting a novel therapeutic strategy. acs.org The structure-activity relationship (SAR) studies of these inhibitors have shown that modifications at various positions of the pyrazolo[4,3-c]pyridine core can significantly impact their potency. acs.org
Neurological Disorders: The pyrazolo[4,3-c]pyridine framework has also been explored for its potential in treating neurological conditions. A study on a pyrazolo[4,3-c]pyridine-4-one derivative demonstrated an anti-epileptogenic effect in a rat model of traumatic epilepsy. nih.gov The compound was found to downregulate the mammalian target of rapamycin (mTOR) signaling pathway, which is implicated in epileptogenesis. nih.gov This suggests that this compound, with appropriate structural modifications, could be investigated for similar neuroprotective properties.
Other Potential Applications: The versatility of the pyrazolo[4,3-c]pyridine scaffold is further underscored by its investigation as carbonic anhydrase inhibitors. nih.govmdpi.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Development of this compound as a Research Probe for Biological Pathways
A research probe is a molecule used to study the function of a specific biological target or pathway. Given the diverse biological activities of the pyrazolo[4,3-c]pyridine scaffold, this compound could be developed as a valuable research tool.
For instance, based on the findings related to PEX14-PEX5 PPI inhibition, derivatives of this compound could be synthesized and optimized to create highly potent and selective probes to study the biology of glycosomes in trypanosomes. Such probes could be instrumental in elucidating the specific roles of different proteins in glycosomal import and metabolism.
Similarly, in the context of cancer research, this compound could serve as a scaffold for developing probes to investigate the PI3K/AKT and MARK/ERK signaling pathways. By attaching fluorescent tags or other reporter groups, these probes could be used to visualize and quantify the activity of these pathways in living cells, aiding in the discovery of new drug targets and the understanding of drug resistance mechanisms.
Strategies for Further Optimization of the this compound Scaffold
To enhance the therapeutic potential and selectivity of this compound, several optimization strategies can be employed, guided by structure-activity relationship (SAR) studies of related compounds.
Modification of the Chlorine Substituent: The chlorine atom at the 6-position is a key site for modification. Nucleophilic substitution reactions could be used to introduce a variety of functional groups, such as amines, ethers, and thioethers. These modifications can influence the compound's solubility, metabolic stability, and binding affinity to target proteins. For example, in the context of antiparasitic agents, replacing the chlorine with different aromatic or heterocyclic moieties could enhance the π–π stacking interactions with the target protein. acs.org
Variation of the Methyl Groups: The methyl groups at the 1- and 3-positions can also be varied. Replacing them with larger alkyl groups, cycloalkyl groups, or aryl groups could explore different binding pockets of a target protein. Structure-activity relationship studies on pyrazolo[4,3-c]pyridine-based PEX14-PEX5 PPI inhibitors have shown that even small changes in the substituent at the N-1 position can affect activity. acs.org
Introduction of Functional Groups at Other Positions: While the current scaffold is substituted at the 1, 3, and 6 positions, functionalization of other positions on the pyridine (B92270) ring could lead to novel compounds with improved properties. Modern synthetic methods, such as C-H activation, could be explored to introduce substituents at these positions.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be utilized to guide the design of new derivatives. By modeling the binding of this compound and its analogs to the active sites of target proteins, researchers can predict which modifications are most likely to improve binding affinity and selectivity.
Unexplored Avenues in the Chemical Synthesis and Biological Application of this compound
Despite the promising biological activities of the pyrazolo[4,3-c]pyridine scaffold, several avenues for the specific compound this compound remain largely unexplored.
Lack of Specific Preclinical Data: A significant gap exists in the literature regarding the specific biological evaluation of this compound. Systematic screening of this compound against a broad panel of biological targets would be a crucial first step to uncover its full therapeutic potential.
Exploration of New Therapeutic Areas: While anticancer, antiparasitic, and neurological applications have been suggested for the broader class of compounds, other therapeutic areas remain unexplored. For instance, given the anti-inflammatory properties of some pyrazole (B372694) derivatives, investigating the potential of this compound as an anti-inflammatory agent could be a fruitful area of research.
Advanced Synthetic Methodologies: While classical methods for the synthesis of pyrazolopyridines are well-established, the application of modern synthetic techniques, such as flow chemistry and multicomponent reactions, could lead to more efficient and diverse syntheses of this compound derivatives.
Development of Drug Delivery Systems: For any promising derivative that emerges, the development of suitable drug delivery systems could enhance its pharmacokinetic properties and therapeutic efficacy.
Conclusion and Outlook on this compound Research
Future research should focus on the systematic biological evaluation of this compound and its derivatives. A multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening, will be essential to unlock the full potential of this scaffold. The exploration of novel synthetic routes and the investigation of unexplored therapeutic applications will undoubtedly pave the way for the development of new and effective therapeutic agents based on the this compound core.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-1,3-dimethyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of halogenated pyridine precursors with hydrazine derivatives. A scalable method adapted from similar pyrazolo[4,3-c]pyridine systems (e.g., 6-chloro-1H-pyrazolo[4,3-c]pyridine) uses 4,6-dichloropyridine-3-carbaldehyde and hydrazine in dimethylacetamide with N,N-diisopropylethylamine at 80°C for 4 hours . For the dimethyl variant, methyl groups can be introduced via alkylation of intermediates using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Key optimization parameters include:
- Temperature control : Higher temperatures (>100°C) may lead to side reactions like over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMAc) improve nucleophilicity.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates .
Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm methyl groups; aromatic protons (δ 7.0–8.5 ppm) validate the pyrazolo[4,3-c]pyridine core.
- ¹³C NMR : Signals for C-Cl (δ ~110 ppm) and N-methyl carbons (δ ~35 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 196.05 (C₈H₈ClN₃⁺) confirm the molecular formula.
- X-ray Crystallography : Resolves positional ambiguities (e.g., chlorine at 6-position vs. 4-position isomers) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Key modifications and their impacts:
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 6-Chloro | Replacement with Br, CF₃ | Alters electrophilicity; trifluoromethyl groups enhance metabolic stability . |
| 1/3-Methyl | Bulkier alkyl groups | May improve target binding (e.g., EGFR inhibition) but reduce solubility . |
| Pyridine Core | Ring fusion or expansion | Modifies π-stacking interactions (e.g., anticancer activity in pyrazoloquinolines) . |
Methodological Insight : Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like NADPH oxidase or EGFR .
Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?
Contradictions often arise from assay conditions or purity issues. Best practices include:
- Standardized Assays : Use consistent enzyme sources (e.g., recombinant human CA isoforms) and buffer conditions (pH 7.4, 25°C) .
- Purity Validation : HPLC (>98% purity) and elemental analysis to exclude impurities affecting activity .
- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate results .
Q. What strategies address synthetic challenges in halogen substitution reactions for this scaffold?
Challenges include regioselectivity and competing side reactions. Solutions:
- Directed Metalation : Use LDA or Grignard reagents to direct substitution at the 6-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables aryl/heteroaryl introductions .
- Microwave-Assisted Synthesis : Reduces reaction times and improves yields (e.g., 80% yield in 30 mins for Sonogashira couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
